benzyl 2-(prop-2-en-1-yloxy)acetate
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Overview
Description
Benzyl 2-(prop-2-en-1-yloxy)acetate is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol. It is an ester formed from benzyl alcohol and 2-(prop-2-en-1-yloxy)acetic acid. This compound is known for its applications in various scientific experiments, research, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 2-(prop-2-en-1-yloxy)acetate can be synthesized through the esterification reaction between benzyl alcohol and 2-(prop-2-en-1-yloxy)acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(prop-2-en-1-yloxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Benzyl 2-(prop-2-en-1-yloxy)acetic acid or benzyl 2-(prop-2-en-1-yloxy)acetaldehyde.
Reduction: Benzyl 2-(prop-2-en-1-yloxy)ethanol.
Substitution: Various this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-(prop-2-en-1-yloxy)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzyl 2-(prop-2-en-1-yloxy)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzyl alcohol and 2-(prop-2-en-1-yloxy)acetic acid, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes and receptors involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Benzyl acetate: An ester formed from benzyl alcohol and acetic acid, commonly used in fragrances and flavors.
Benzyl propionate: An ester formed from benzyl alcohol and propionic acid, also used in fragrances and flavors.
Uniqueness
Benzyl 2-(prop-2-en-1-yloxy)acetate is unique due to the presence of the prop-2-en-1-yloxy group, which imparts distinct chemical and physical properties compared to other benzyl esters. This structural feature allows for specific interactions and reactivity that are not observed in simpler esters like benzyl acetate or benzyl propionate .
Properties
CAS No. |
137238-82-5 |
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Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
benzyl 2-prop-2-enoxyacetate |
InChI |
InChI=1S/C12H14O3/c1-2-8-14-10-12(13)15-9-11-6-4-3-5-7-11/h2-7H,1,8-10H2 |
InChI Key |
SFCVYJZJSJGVLL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC(=O)OCC1=CC=CC=C1 |
Purity |
95 |
Origin of Product |
United States |
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